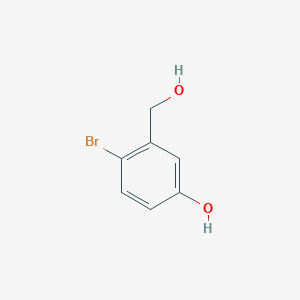

4-溴-3-(羟甲基)苯酚

描述

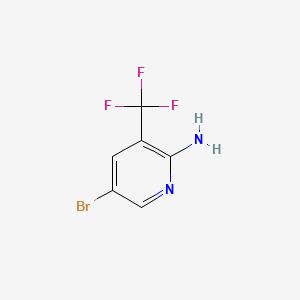

4-Bromo-3-(hydroxymethyl)phenol is an organic compound that consists of a phenol molecule substituted with a bromine atom and a hydroxymethyl group . It has a molecular weight of 203.04 .

Synthesis Analysis

The synthesis of brominated phenols can be achieved through the bromination of (hydroxymethyl)phenols . The reaction occurs without affecting the phenolic hydroxy group . This method provides a chemoselective and straightforward approach to brominate (hydroxymethyl)phenols .Molecular Structure Analysis

The molecular formula of 4-Bromo-3-(hydroxymethyl)phenol is C7H7BrO2 . The structure consists of a phenol molecule where one hydrogen atom is substituted by a bromine atom and another hydrogen atom is substituted by a hydroxymethyl group .Chemical Reactions Analysis

Phenols, including 4-Bromo-3-(hydroxymethyl)phenol, are very reactive towards electrophilic aromatic substitution . The hydroxyl group of phenol is ortho and para directing, making the aromatic ring strongly activated towards electrophilic aromatic substitution .科学研究应用

Organic Synthesis

4-Bromo-3-(hydroxymethyl)phenol: is a valuable intermediate in organic synthesis. Its bromine atom can be substituted with other groups, making it a versatile building block for constructing more complex molecules. It’s particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, 4-Bromo-3-(hydroxymethyl)phenol serves as a precursor for the development of various pharmacologically active compounds. Its phenolic structure is a common motif in drug design, often used to improve the binding affinity of a drug to its target .

Material Science

This compound has been utilized in material science for the synthesis of gold (III) complexes. These complexes have potential applications in creating new materials with unique electronic and optical properties .

Analytical Chemistry

In analytical chemistry, 4-Bromo-3-(hydroxymethyl)phenol can be used as a standard or reagent in chromatographic methods to identify or quantify substances. Its distinct spectral properties make it suitable for use in various spectroscopic techniques .

Environmental Studies

The compound’s role in environmental studies includes serving as a model compound for studying the fate and transport of brominated phenolic compounds in the environment. Understanding its behavior helps in assessing the environmental impact of similar compounds .

Biotechnology Research

In biotechnology, 4-Bromo-3-(hydroxymethyl)phenol is used in proteomic research. It can be part of assays to study protein interactions and modifications, contributing to our understanding of biological processes at the molecular level .

Pharmaceutical Development

This compound is also significant in pharmaceutical development. It can be used to create new drug candidates, especially in the discovery phase where diverse chemical structures are synthesized and screened for biological activity .

作用机制

Target of Action

4-Bromo-3-(hydroxymethyl)phenol is a useful organic compound for research related to life sciences . . It’s worth noting that bromomethylphenols, a class of compounds to which 4-Bromo-3-(hydroxymethyl)phenol belongs, are useful intermediates in the synthesis of some heterocyclic compounds, calixarenes, stable metallaquinones as charge-transfer complexes, and titanium trisphenol complexes as catalytic systems in ring-opening polymerization reactions .

Mode of Action

For instance, they can be directly brominated via reaction with 2,4,6-trichloro[1,3,5]triazine in N,N-dimethylformamide at room temperature . This reaction occurs without affecting the phenolic hydroxy group .

Biochemical Pathways

Bromomethylphenols are known to be involved in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Result of Action

Bromomethylphenols are known to be used for the preparation of pharmacologically active compounds such as benzylaptamines, which show significant anticancer and antimicrobial activities .

Action Environment

It’s worth noting that the compound should be stored in a sealed container in a dry environment at 2-8°c .

安全和危害

属性

IUPAC Name |

4-bromo-3-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c8-7-2-1-6(10)3-5(7)4-9/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMFITZCDVUFNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2737-20-4 | |

| Record name | 2-Bromo-5-hydroxybenzenemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002737204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-5-hydroxybenzenemethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3S6NR5YAC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

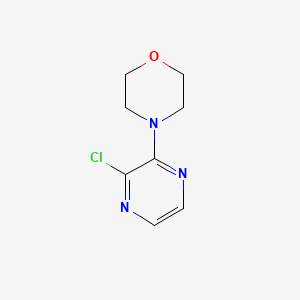

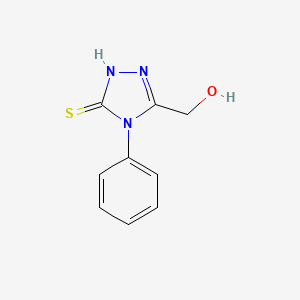

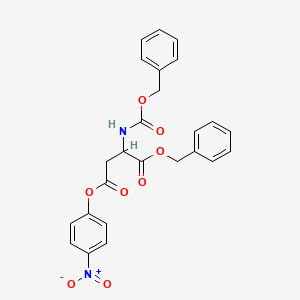

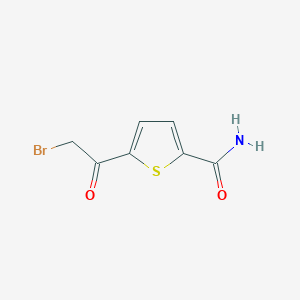

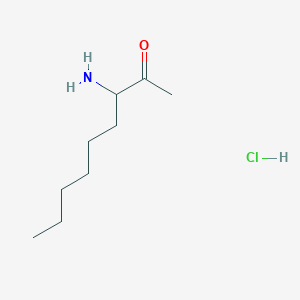

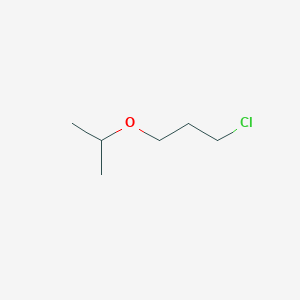

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

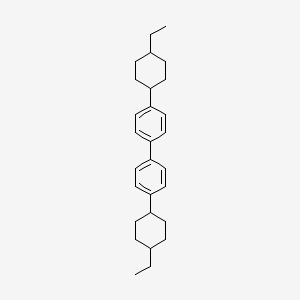

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)